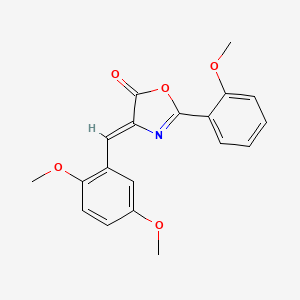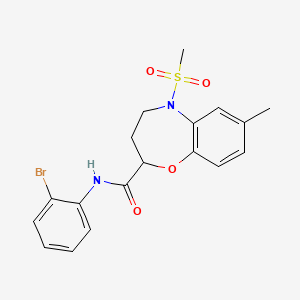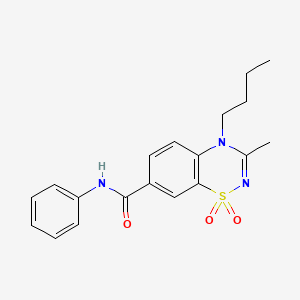
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methoxyphenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4,5-diones, while reduction may produce oxazolidines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may have potential applications as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one would depend on its specific applications. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis. If it is used as an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-4-(2,5-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-(2,5-dimethoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- (4Z)-4-(2,5-dimethoxybenzylidene)-2-(2,4-dimethoxyphenyl)-1,3-oxazol-5(4H)-one
Uniqueness
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is unique due to the presence of both 2,5-dimethoxybenzylidene and 2-methoxyphenyl groups. These structural features may confer specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C19H17NO5 |
|---|---|
Poids moléculaire |
339.3 g/mol |
Nom IUPAC |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C19H17NO5/c1-22-13-8-9-16(23-2)12(10-13)11-15-19(21)25-18(20-15)14-6-4-5-7-17(14)24-3/h4-11H,1-3H3/b15-11- |
Clé InChI |
GNFZBQLCKJJRLE-PTNGSMBKSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3OC |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-N-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226575.png)
![(2Z)-2-[(3-bromophenyl)imino]-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11226585.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11226588.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11226594.png)
![N-(2,6-dimethylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B11226600.png)
![(4Z)-2-(4-chlorophenyl)-4-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11226603.png)
![6,7-Dimethyl-N-[2-(4-morpholinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226606.png)
![N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11226636.png)
![1-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine](/img/structure/B11226639.png)
![6-methyl-4-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226642.png)

![7-(4-bromophenyl)-N-(3,3-diphenylpropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226658.png)

